![molecular formula C8H14O B1284028 6-甲基-1-氧代螺[2.5]辛烷 CAS No. 38709-71-6](/img/structure/B1284028.png)

6-甲基-1-氧代螺[2.5]辛烷

描述

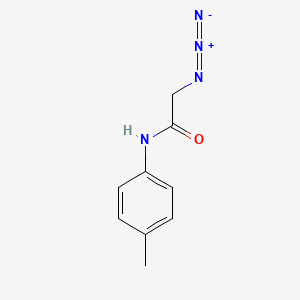

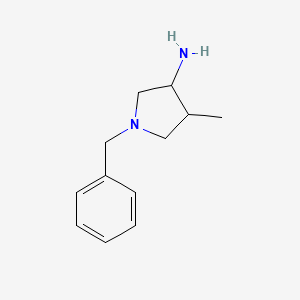

Synthesis Analysis

The synthesis of various spiro compounds, including those related to 6-Methyl-1-oxaspiro[2.5]octane, has been explored in several studies. For instance, the synthesis of four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, which shares a similar spirocyclic structure with 6-Methyl-1-oxaspiro[2.5]octane, was achieved using ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate with dianion alkylation as a key step . Another study reported the synthesis of substituted 1,6-dioxaspiro[3.4]octanes, which are structurally related to the compound of interest, through the naphthalene-catalyzed lithiation of 3-chloro-2-(chloromethyl)prop-1-ene in the presence of ketones, followed by treatment with iodine and silver(I) oxide .

Molecular Structure Analysis

The molecular structure of spiro compounds, including 6-Methyl-1-oxaspiro[2.5]octane, is characterized by a bicyclic system in which a tetrahedral carbon atom is shared between two rings. In the case of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, a related compound, stereochemical analysis was conducted using NMR studies and single-crystal X-ray diffraction, revealing a space group of Pna21 with specific cell dimensions . This type of analysis is crucial for understanding the three-dimensional conformation and reactivity of spirocyclic compounds.

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions due to their unique structural features. For example, the synthesis of 1-oxa-6-heteraspiro[2.5]octanes involved an unexpected ring opening of an intermediate epoxide to yield a tertiary alcohol, which is a novel reaction for this type of base . This highlights the potential for unusual reactivity patterns in spirocyclic compounds, which could be relevant for 6-Methyl-1-oxaspiro[2.5]octane as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their unique structures. For instance, seven 1,5-dioxaspiro[2.5]octanes, which are structurally similar to 6-Methyl-1-oxaspiro[2.5]octane, were synthesized and tested for biological activity. These compounds showed marginal to moderate activity in biological screens, and a related carbocyclic analogue was moderately active in both screens tested . This suggests that spirocyclic compounds like 6-Methyl-1-oxaspiro[2.5]octane may also exhibit interesting biological properties.

科学研究应用

二肽合成子

6-甲基-1-氧代螺[2.5]辛烷是1-氧代螺[2.5]辛烷化合物的一种变体,在肽合成领域有应用。例如,相关的化合物N-(1-氮杂-6-氧代螺[2.5]辛-1-烯-2-基)-L-脯氨酸甲酯已被用作合成肽(包括抗生素Trichovirin I 1B的九肽类似物)中的一类新型二肽合成子(Suter, Stoykova, Linden, & Heimgartner, 2000)。

功能化衍生物

与6-甲基-1-氧代螺[2.5]辛烷密切相关的1-氧代螺[2.5]辛烷的功能化衍生物已被合成和表征,突出了它们在各种生物活性化合物中的重要性(Santos, Barreiro, Braz-Filho, & Fraga, 2000)。

酶促动力学拆分

已经对酵母环氧化物水解酶从红酵母菌中对甲基取代的1-氧代螺[2.5]辛烷(包括类似于6-甲基-1-氧代螺[2.5]辛烷的化合物)的动力学拆分进行了研究。这项研究有助于了解酶对这些底物的底物特异性和立体选择性(Weijers, Meeuwse, Herpers, Franssen, & Sudhölter, 2005)。

安全和危害

The safety data sheet for 6-Methyl-1-oxaspiro[2.5]octane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

The primary target of 6-Methyl-1-oxaspiro[2.5]octane is the yeast epoxide hydrolase (YEH) from Rhodotorula glutinis . This enzyme plays a crucial role in the detoxification of spiroepoxides, which are a common motif in many biologically active compounds .

Mode of Action

6-Methyl-1-oxaspiro[2.5]octane interacts with its target, YEH, in a stereochemistry-dependent manner . The compound’s O-axial C3 epimers are predominantly responsible for biological activity . These epimers are hydrolyzed faster by YEH than their O-equatorial counterparts . The type of substitution on the cyclohexane ring greatly influences this stereochemical preference .

Biochemical Pathways

The action of 6-Methyl-1-oxaspiro[2.5]octane involves the enzymatic detoxification of spiroepoxides . This process is facilitated by YEH, which preferentially hydrolyzes the O-axial C3 epimers of the compound

Pharmacokinetics

The pharmacokinetic properties of 6-Methyl-1-oxaspiro[2The compound’s molecular weight of 12620 suggests that it may have favorable bioavailability characteristics

Result of Action

The primary result of 6-Methyl-1-oxaspiro[2.5]octane’s action is the detoxification of spiroepoxides . This is achieved through the preferential hydrolysis of the compound’s O-axial C3 epimers by YEH

Action Environment

The action of 6-Methyl-1-oxaspiro[2.5]octane is influenced by environmental factors such as the presence of other compounds and the stereochemical environment . For instance, the type of substitution on the cyclohexane ring can greatly affect the compound’s interaction with YEH . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

6-Methyl-1-oxaspiro[2.5]octane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleotides through π-alkyl linkage . These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways. The compound’s unique structure allows it to participate in specific binding interactions, which can modulate the function of biomolecules it interacts with.

Cellular Effects

6-Methyl-1-oxaspiro[2.5]octane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleotides can impact gene expression by altering the transcriptional activity of certain genes . Additionally, its effects on cellular metabolism can lead to changes in the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of 6-Methyl-1-oxaspiro[2.5]octane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, leading to inhibition or activation of these biomolecules . This can result in downstream effects on biochemical pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-1-oxaspiro[2.5]octane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation over time, which can affect its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Methyl-1-oxaspiro[2.5]octane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects can be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

6-Methyl-1-oxaspiro[2.5]octane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 6-Methyl-1-oxaspiro[2.5]octane within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects.

Subcellular Localization

6-Methyl-1-oxaspiro[2.5]octane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes.

属性

IUPAC Name |

6-methyl-1-oxaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEHPDHDKIVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562230 | |

| Record name | 6-Methyl-1-oxaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38709-71-6 | |

| Record name | 6-Methyl-1-oxaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)